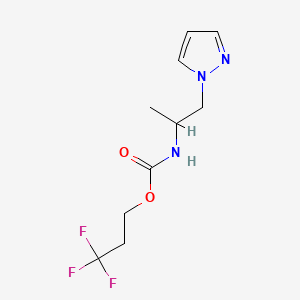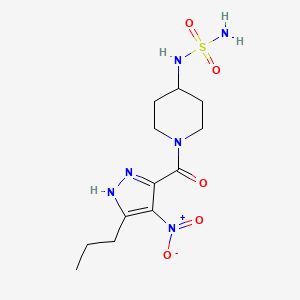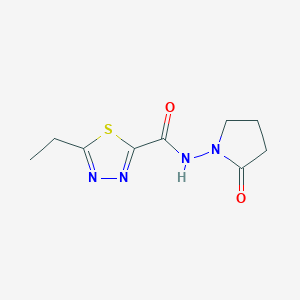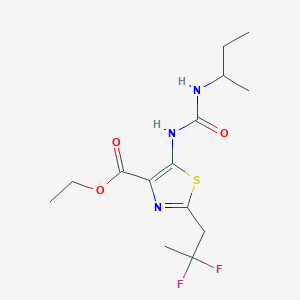![molecular formula C11H14N4O4 B7359034 2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)
2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide, also known as SB-431542, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various research fields. This compound is a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide selectively inhibits the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), which plays a crucial role in the TGF-β signaling pathway. This pathway regulates various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting ALK5, this compound blocks the downstream signaling of TGF-β, which results in the suppression of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking the TGF-β signaling pathway. In stem cells, this compound promotes self-renewal and induces differentiation into specific cell types. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide in lab experiments is its selectivity for ALK5, which allows for the specific inhibition of the TGF-β signaling pathway. This compound is also relatively stable and can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of 2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more selective inhibitors of the TGF-β signaling pathway that can overcome the limitations of this compound. Additionally, further research is needed to explore the potential applications of this compound in various research fields, including cancer research, stem cell research, and regenerative medicine.
Conclusion
In conclusion, this compound, also known as this compound, is a selective inhibitor of the TGF-β type I receptor that has potential applications in various scientific research fields. This compound has been shown to inhibit cell growth, induce apoptosis, promote stem cell self-renewal, and induce differentiation into specific cell types. Despite its potential advantages, this compound has limitations that need to be addressed, and further research is needed to explore its potential applications in various research fields.
Méthodes De Synthèse
2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-5-nitropyridine-3-carboxylic acid with cyclobutanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting intermediate is then treated with N-methylmorpholine and chloroformate, followed by reduction with sodium borohydride to yield the final product, this compound.
Applications De Recherche Scientifique
2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide has been extensively used in various scientific research fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, this compound has been shown to inhibit the TGF-β signaling pathway, which is known to promote tumor growth and metastasis. By inhibiting this pathway, this compound has potential applications in the treatment of various types of cancer, including breast, lung, and pancreatic cancer.
In stem cell research, this compound has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. This compound has also been used in regenerative medicine to promote the regeneration of damaged tissues and organs.
Propriétés
IUPAC Name |
2-[(3-hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-10(17)9-3-7(15(18)19)5-14-11(9)13-4-6-1-8(16)2-6/h3,5-6,8,16H,1-2,4H2,(H2,12,17)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJKGGQBRGAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CNC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)

![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)


